[5-(Morpholin-4-yl)-1,2,3-thiadiazol-4-yl]methanol
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Overview
Description
(5-morpholin-4-yl-1,2,3-thiadiazol-4-yl)methanol is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-morpholin-4-yl-1,2,3-thiadiazol-4-yl)methanol typically involves the reaction of morpholine with appropriate thiadiazole precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under controlled conditions and the product is characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5-morpholin-4-yl-1,2,3-thiadiazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or thiadiazole moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-morpholin-4-yl-1,2,3-thiadiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in biochemical pathways. For example, it may inhibit certain enzymes or activate specific receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and have similar chemical properties.
Thiazole derivatives: Thiazoles are another class of sulfur-containing heterocycles with diverse biological activities.
Imidazole derivatives: Imidazoles are nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry.
Uniqueness
(5-morpholin-4-yl-1,2,3-thiadiazol-4-yl)methanol is unique due to the presence of both morpholine and thiadiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
(5-morpholin-4-ylthiadiazol-4-yl)methanol |
InChI |
InChI=1S/C7H11N3O2S/c11-5-6-7(13-9-8-6)10-1-3-12-4-2-10/h11H,1-5H2 |
InChI Key |
KXFIETGHNZWQRH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(N=NS2)CO |
Origin of Product |
United States |
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